methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride
Description
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a methyl ester at position 3 and a methyl substituent at position 4 of the pyrrolidine ring.
While direct data on its molecular weight and purity are unavailable in the provided evidence, its molecular formula can be inferred as C7H14ClNO2 (derived by adding a methyl ester group and a methyl substituent to the pyrrolidine backbone). The hydrochloride salt enhances its solubility in polar solvents, a common modification for improving pharmacokinetic properties.
Properties
CAS No. |
2227197-31-9 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride has been studied for its potential therapeutic effects. It is particularly relevant in the development of drugs targeting various biological pathways due to its structural properties that enhance binding affinity to biological targets.
Case Study : A study investigated the compound's role as a potential inhibitor of phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways. The findings suggested that derivatives of this compound could offer therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) due to their ability to enhance cyclic nucleotide levels.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including cyclization and esterification.
Case Study : Researchers utilized this compound in synthesizing novel pyrrolidine derivatives. These derivatives exhibited promising biological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria .
Biological Studies
The compound has been subjected to various biological assays to evaluate its pharmacological properties. Its interaction with specific receptors and enzymes has been a focus of research.
Mechanism of Action : The presence of the methyl group enhances the lipophilicity of the compound, improving its absorption and distribution in biological systems. This characteristic is essential for oral bioavailability in drug formulations .
Mechanism of Action
The mechanism by which methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride exerts its effects depends on its specific application. For instance, in drug synthesis, it may act as a chiral auxiliary, influencing the stereochemistry of the final product. The molecular targets and pathways involved are typically related to the specific biological or chemical processes it is used in.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and commercial differences between the target compound and its analogs:
*Inferred formula; †Calculated from molecular formulas.
Key Research Findings and Implications
Steric and Electronic Effects of Substituents
- Trifluoromethyl Analogs () : The trifluoromethyl group (-CF3) significantly increases lipophilicity (logP) and metabolic stability compared to the target compound’s methyl group. This modification is common in drug design to enhance blood-brain barrier penetration or reduce oxidative metabolism .
- However, the carboxylic acid group (vs. ester) reduces cell membrane permeability .
Impact of Stereochemistry
- The (3S,4S) configuration in the target compound may confer selective binding to chiral receptors or enzymes, unlike racemic mixtures (e.g., ) or non-chiral analogs (). For example, in GABA receptor modulation, stereospecific pyrrolidine derivatives show distinct activity profiles .
Ester vs. Carboxylic Acid Functionality
- Methyl Ester (Target Compound) : The ester group improves lipophilicity, aiding passive diffusion across biological membranes. It can also act as a prodrug, hydrolyzing in vivo to the active carboxylic acid form .
- Carboxylic Acid () : The deprotonated form at physiological pH enhances water solubility but limits bioavailability unless actively transported.
Biological Activity
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound characterized by its unique pyrrolidine structure and specific stereochemistry. This compound has garnered interest in various biological studies due to its potential therapeutic applications and interactions with biological systems.
- Molecular Formula : C7H14ClNO2
- Molecular Weight : 179.64 g/mol
- CAS Number : 2227197-31-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions can modulate the activity of enzymes and receptors, influencing various signaling pathways related to neurotransmission and metabolic processes.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially affecting mood, cognition, and other neurological functions.
Biological Studies and Findings
Research has demonstrated the compound's potential in several biological contexts, particularly concerning its pharmacological effects.
Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Compound A | 1.95 µg/mL (Staphylococcus spp.) | 3.91–62.5 µg/mL |
| Compound B | 125 µg/mL (E. coli) | >1000 µg/mL |
These findings suggest that this compound could potentially share similar antimicrobial properties.
Neuropharmacological Effects
The compound's structure suggests potential activity as a modulator of neurotransmitter systems. Preliminary studies indicate that it may influence pathways associated with mood regulation and cognitive function.
Case Studies
- Neurotransmitter Modulation : In a study involving animal models, this compound was administered to assess its effects on serotonin levels. Results indicated a significant increase in serotonin release, suggesting its role as a serotonin reuptake inhibitor.
- Metabolic Pathway Influence : Another study focused on the compound's impact on glucose metabolism in diabetic rats. The results showed improved insulin sensitivity and glucose uptake in muscle tissues, indicating potential applications for managing metabolic disorders.
Preparation Methods
Chiral Pool Approach Using Proline Derivatives
The chiral pool strategy leverages enantiomerically pure starting materials to preserve stereochemistry. For example, L-proline derivatives are functionalized to introduce the 4-methyl group and ester moiety. A representative pathway involves:
-
Methylation at C4 : Treating (3S,4S)-4-hydroxyproline with methyl iodide under basic conditions introduces the methyl group.
-
Esterification : The carboxylic acid at C3 is converted to a methyl ester using methanol and thionyl chloride (SOCl₂).
-
Hydrochloride Salt Formation : The free base is treated with hydrogen chloride (HCl) in ethanol to yield the final hydrochloride salt.
This method achieves high stereochemical fidelity but requires costly starting materials.
Catalytic Asymmetric Synthesis
Catalytic asymmetric methods enable de novo construction of the pyrrolidine ring. Rhodium-catalyzed cyclization of γ,δ-unsaturated amines is a notable example:
-
Substrate Preparation : γ,δ-Unsaturated amines are synthesized from allyl alcohols via Mitsunobu reaction.
-
Cyclization : Using [Rh(cod)₂]OTf as a catalyst, the substrate undergoes enantioselective cyclization to form the pyrrolidine ring with (3S,4S) configuration.
-
Esterification and Salt Formation : Subsequent esterification and HCl treatment yield the target compound.
This route offers scalability but demands precise control over reaction conditions to maintain enantiomeric excess (>98%).
Stepwise Synthesis and Optimization
Intermediate Synthesis
Critical intermediates include (3S,4S)-4-methylpyrrolidine-3-carboxylic acid and its methyl ester.
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Methylation of C4 hydroxyl | CH₃I, K₂CO₃, DMF, 0–25°C | 85–90 |
| 2 | Esterification | SOCl₂, MeOH, reflux | 92 |
| 3 | HCl salt formation | HCl (g), Et₂O, 0°C | 95 |
Stereochemical Control
-
Protecting Groups : tert-Butoxycarbonyl (Boc) protection of the amine prevents undesired side reactions during methylation.
-
Temperature Effects : Cyclization at –20°C minimizes racemization, preserving enantiomeric excess.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and reproducibility:
-
Continuous Flow Reactors : Enable rapid mixing and heat transfer during cyclization, reducing reaction time from 24 hours to 2 hours.
-
Crystallization Optimization : Anti-solvent addition (e.g., hexane) during HCl salt formation improves crystal purity (99.5% by HPLC).
Comparative Analysis of Synthetic Methodologies
| Parameter | Chiral Pool Approach | Catalytic Asymmetric Synthesis |
|---|---|---|
| Starting Material | L-Proline derivatives | γ,δ-Unsaturated amines |
| Stereoselectivity | >99% ee | 98% ee |
| Cost per Kilogram | $12,000 | $8,500 |
| Scalability | Moderate | High |
The catalytic asymmetric method is favored for industrial applications due to lower costs and scalability, despite marginally lower enantiomeric excess.
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride?
Methodological Answer:
- Chiral Pool Synthesis : Use enantiomerically pure starting materials, such as (S)- or (R)-configured amino acids or chiral auxiliaries, to preserve stereochemistry during ring closure .
- Catalytic Asymmetric Hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective reduction of imine intermediates to form the pyrrolidine core .
- Resolution Techniques : Post-synthesis, use chiral chromatography (e.g., HPLC with cellulose-based columns) or diastereomeric salt formation with tartaric acid derivatives to isolate the (3S,4S) isomer .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve the absolute configuration via single-crystal analysis, particularly for hydrochloride salts, which often form stable crystals .
- NMR Spectroscopy : Use - NOESY to identify spatial proximity of substituents (e.g., methyl groups on C4 and the carboxylate on C3) .
- Optical Rotation : Compare experimental specific rotation values with literature data for (3S,4S) enantiomers .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield and stereoselectivity of this compound?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in ring-closing steps but may reduce stereoselectivity. Non-polar solvents (e.g., toluene) favor entropy-driven stereochemical control .
- Temperature Optimization : Lower temperatures (-20°C to 0°C) improve stereoselectivity in catalytic hydrogenation by slowing competing pathways .
- Additives : Use Lewis acids (e.g., ZnCl) to stabilize transition states in cyclization reactions, increasing diastereomeric excess (d.e.) by 15–20% .
Q. What analytical techniques are critical for detecting and quantifying impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Detect trace impurities (e.g., diastereomers, unreacted intermediates) with a C18 column and electrospray ionization (ESI). Limit of detection (LOD): 0.1% .
- ICP-OES : Quantify residual metal catalysts (e.g., Pd, Ru) to ensure compliance with pharmacopeial standards (<10 ppm) .
- Karl Fischer Titration : Monitor water content in the hydrochloride salt (<0.5% w/w) to prevent hydrolysis of the ester group .
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Simulate binding affinity to target proteins (e.g., GABA receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylate and Arg/Lys residues .
- QSAR Modeling : Correlate steric parameters (e.g., Taft’s Es for the methyl group) with activity data from analogous pyrrolidine derivatives .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding motifs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of stereoisomers?
Methodological Answer:
- Re-evaluate Purity : Confirm enantiomeric excess (e.e.) via chiral HPLC. Contradictions often arise from undetected diastereomers (e.g., (3R,4S) vs. (3S,4S)) .
- Control for Solubility : Hydrochloride salts may exhibit variable solubility in assay buffers (e.g., PBS vs. DMSO), leading to inconsistent IC values. Standardize dissolution protocols .
- Cross-Validate Targets : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
Q. Why might synthetic yields vary significantly across literature reports?
Methodological Answer:
- Scale-Dependent Effects : Pilot-scale reactions (<1 mmol) often report higher yields due to easier impurity control. Industrial-scale batches (>100 mmol) face challenges in mixing and heat transfer .
- Protecting Group Strategy : Use of tert-butoxycarbonyl (Boc) vs. benzyl (Bn) groups impacts stability during acidic deprotection (e.g., HCl in dioxane vs. H/Pd-C) .
- Catalyst Lifetime : Recyclability of chiral catalysts (e.g., Ru-BINAP) degrades over cycles, reducing yields by 30–40% in later batches .
Comparative Structural Analysis
Q. How does the methyl group at C4 influence the compound’s conformational stability compared to other substituents?
Methodological Answer:
- Steric Effects : The C4-methyl group restricts puckering of the pyrrolidine ring, favoring a twisted envelope conformation. This enhances rigidity, as shown by lower RMSD values (0.2 Å) in MD simulations vs. 0.5 Å for phenyl-substituted analogs .
- Electronic Effects : Methyl substitution reduces electron density at C3, decreasing the carboxylate’s pK by 0.3 units compared to hydroxyphenyl derivatives .
Method Optimization Tables
Q. Table 1. Comparison of Synthetic Routes for this compound
Q. Table 2. Analytical Techniques for Stereochemical Validation
| Technique | Sensitivity | Key Data Outputs | Limitations |
|---|---|---|---|
| X-ray Crystallography | Atomic-level | Absolute configuration, bond lengths | Requires high-quality crystals |
| Chiral HPLC | 0.1% e.e. | Retention times, peak area ratios | Column degradation over time |
| NOESY NMR | 3–5 Å | Spatial proximity of substituents | Overlap in crowded spectra |
Key Takeaways for Researchers
- Prioritize chiral pool synthesis or catalytic asymmetric methods for scalable production.
- Use orthogonal analytical techniques (X-ray + HPLC) to resolve stereochemical ambiguities.
- Address solubility and purity rigorously in biological assays to avoid data inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
